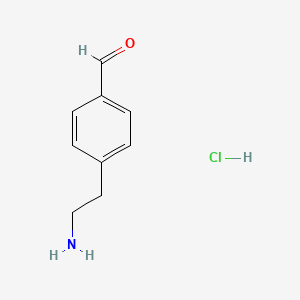

p-Aminoethylbenzaldehyde hcl

Description

Significance of p-Aminoethylbenzaldehyde Hydrochloride as a Chemical Intermediate

The primary significance of p-Aminoethylbenzaldehyde hydrochloride lies in its role as a versatile chemical intermediate. Its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic aldehyde, allows it to be a strategic starting material for the synthesis of a wide range of more complex molecules.

The aldehyde group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases. The amino group can participate in nucleophilic substitution and acylation reactions. This dual reactivity makes it a key building block in several areas:

Pharmaceutical Synthesis : The compound serves as an intermediate in the creation of various pharmaceuticals. evitachem.com It is used to synthesize scaffolds for drugs targeting enzymes and receptors. For instance, it is a precursor for synthesizing 4-(2-aminoethyl)benzenesulfonamide (B156865) derivatives, which are studied as inhibitors of carbonic anhydrase, an enzyme target for various therapies. researchgate.net It has also been used in the synthesis of compounds with potential antiviral activity.

Agrochemicals : It is an intermediate in the production of new agrochemical compounds.

Schiff Base Synthesis : The reaction of its aldehyde group with primary amines readily forms Schiff bases (imines). These products are themselves important intermediates or final compounds in medicinal chemistry, known to possess a wide range of biological activities including antibacterial, antifungal, and antitumor properties. researchgate.net

Industrial Chemicals : The compound is used in the synthesis of dyes and polymers.

Historical Context of p-Aminoethylbenzaldehyde Hydrochloride Research

While the specific date of the first synthesis of p-Aminoethylbenzaldehyde hydrochloride is not prominently documented, its development is rooted in the broader history of modern organic synthesis. The ability to create bifunctional molecules with high purity became possible with the advancement of synthetic methodologies in the 20th century. Key developments, such as selective reduction techniques and the use of protecting groups, were crucial.

The synthesis of a molecule like p-Aminoethylbenzaldehyde requires careful strategic planning to prevent the reactive amine and aldehyde groups from reacting with each other. Common synthetic routes, such as the nitration of a benzaldehyde (B42025) derivative followed by the reduction of the nitro group, exemplify the multi-step processes that became routine in organic chemistry labs. The historical journey of organic synthesis, from Friedrich Wöhler's synthesis of urea (B33335) in 1828 to the development of complex, multi-step total syntheses, created the foundation upon which intermediates like p-Aminoethylbenzaldehyde could be reliably produced for research and development. mcgill.ca

Scope and Research Objectives for p-Aminoethylbenzaldehyde Hydrochloride Studies

Current and future research involving p-Aminoethylbenzaldehyde hydrochloride is focused on leveraging its unique chemical structure for applications in medicinal chemistry and materials science.

Detailed Research Findings & Objectives:

Enzyme Inhibition Studies : A primary research objective is its use as a scaffold to design enzyme inhibitors. wikipedia.org The aldehyde or amine can be modified to create derivatives that bind to the active sites of specific enzymes.

Tyrosinase Inhibitors : Benzaldehyde derivatives are studied as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. shirazu.ac.ir

Carbonic Anhydrase Inhibitors : Schiff bases derived from the related 4-(2-aminoethyl)benzenesulfonamide show inhibitory activity against various carbonic anhydrase isoforms that are implicated in diseases like cancer. researchgate.net

Aldose Reductase (AR) Inhibitors : Benzaldehyde derivatives are investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. researchgate.net

Development of Novel Bioactive Compounds : Researchers aim to synthesize new molecules with therapeutic potential. The compound's dual functionality allows for the creation of diverse chemical libraries. For example, derivatives have been synthesized and tested for antiviral properties against viruses like Chikungunya (CHIKV) and Zika (ZIKV).

Protein-Ligand Interaction Studies : The compound and its derivatives are used to study how molecules bind to proteins. The amino group can form hydrogen bonds while the benzene (B151609) ring can engage in other interactions, providing a model system for understanding the forces that govern molecular recognition in biological systems.

Functional Materials : There is an objective to incorporate such functional molecules into polymers or other materials. For instance, attaching benzaldehyde-pyrazoline hybrids to polymers can create materials with specific fluorescent properties. scielo.br

| Research Area | Specific Application / Objective | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals (e.g., antiviral, diabetes medication scaffolds). | |

| Enzyme Inhibition | Scaffold for designing inhibitors of tyrosinase, carbonic anhydrase, and aldose reductase. | researchgate.netshirazu.ac.irresearchgate.net |

| Organic Synthesis | Starting material for Schiff bases, agrochemicals, and other complex organic molecules. | researchgate.net |

| Biochemical Research | Tool for studying protein-ligand interactions and biochemical pathways. |

Properties

IUPAC Name |

4-(2-aminoethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBVINMJVONLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612261 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64353-37-3 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64353-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for P Aminoethylbenzaldehyde Hydrochloride

Established Synthetic Pathways for p-Aminoethylbenzaldehyde Hydrochloride

Multi-Step Synthesis from 4-Nitrobenzaldehyde Derivatives

A prominent and widely utilized strategy for synthesizing p-Aminoethylbenzaldehyde hydrochloride begins with 4-nitrobenzaldehyde as the key precursor. This pathway hinges on the selective reduction of the nitro group to a primary amine, followed by the introduction of the two-carbon aminoethyl side chain. The sequence of these steps can be varied to optimize yield and purity, accommodating different protection and activation strategies for the aldehyde and nascent amino groups.

The foundational step in this pathway is the selective reduction of the nitro group of 4-nitrobenzaldehyde to form 4-aminobenzaldehyde. This transformation is critical as the aldehyde functionality is also susceptible to reduction. Therefore, chemoselective methods are required. A vast array of reagents has been developed for the reduction of aromatic nitro compounds. scispace.com Common methods include the use of metals in acidic media, such as iron, zinc, or tin(II) chloride with hydrochloric acid. commonorganicchemistry.comresearchgate.net Alternative reagents like sodium hydrosulfite or sodium sulfide can also be employed, sometimes offering milder conditions and different selectivity profiles. commonorganicchemistry.comwikipedia.org For instance, using iron powder with ammonium (B1175870) chloride in an ethanol-water mixture provides an effective method for this conversion. researchgate.net The choice of reducing agent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions (e.g., pH, temperature).

Following the formation of 4-aminobenzaldehyde, the subsequent crucial step involves introducing the ethylamine (B1201723) side chain. One approach is the alkylation of the newly formed primary amine with a suitable two-carbon electrophile, such as ethylene oxide. This reaction typically proceeds in an aqueous basic solution to yield the intermediate 4-(2-hydroxyethylamino)benzaldehyde, which would then require further functional group manipulation to arrive at the target structure.

Catalytic hydrogenation represents a clean and efficient method for the reduction of the nitro group in 4-nitrobenzaldehyde. wikipedia.org This method is often preferred in industrial applications due to its high efficiency and the generation of water as the only byproduct. researchgate.net The primary challenge lies in achieving high selectivity for the nitro group reduction without affecting the aldehyde group. researchgate.net

Various catalytic systems have been investigated to optimize the selective hydrogenation of 4-nitrobenzaldehyde. semanticscholar.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com Other noble metal catalysts, such as platinum(IV) oxide (Adams' catalyst) and rhodium, have also been employed. wikipedia.org Research has shown that bimetallic nanoparticles, such as RhCu, can enhance selectivity significantly. For example, colloidal RhCu nanoparticles have been reported to increase the selectivity for 4-aminobenzaldehyde to approximately 97%, compared to about 70% with a monometallic Rh catalyst under atmospheric hydrogen at room temperature. researchgate.netsemanticscholar.org The choice of catalyst, solvent, pressure, and temperature are critical parameters that must be carefully controlled to maximize the yield of the desired 4-aminobenzaldehyde and minimize over-reduction of the aldehyde.

| Catalyst System | Selectivity for 4-Aminobenzaldehyde (%) | Conditions | Reference |

|---|---|---|---|

| Monometallic Rh NPs | ~70% | Atmospheric H₂, Room Temperature | semanticscholar.org |

| RhCu Bimetallic NPs (50% Cu) | ~97% | Atmospheric H₂, Room Temperature | researchgate.netsemanticscholar.org |

| Palladium on Carbon (Pd/C) | High (Widely Used) | Varies (e.g., H₂ balloon, ethanol solvent) | commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | High (Effective) | Varies (e.g., H₂ atmosphere) | wikipedia.org |

| Iron (Fe) / NH₄Cl | High (Alternative to Hydrogenation) | Ethanol/Water | researchgate.net |

Organometallic Approaches in p-Aminoethylbenzaldehyde Hydrochloride Synthesis

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings, providing alternative routes to p-Aminoethylbenzaldehyde hydrochloride precursors. These methods often involve the use of highly reactive organolithium or Grignard reagents to introduce key structural motifs.

Directed ortho-metalation (DoM) is a potent strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG using a strong organolithium base like n-butyllithium or sec-butyllithium. researchgate.netharvard.edu To synthesize a para-substituted product like p-Aminoethylbenzaldehyde, a starting material with the directing group already in place is used, and the lithiation can facilitate the introduction of other substituents.

For the synthesis of precursors to the target molecule, one could envision a strategy starting with a protected benzaldehyde (B42025). The aldehyde must be masked to prevent nucleophilic attack by the organolithium reagent. rug.nlacs.org Functional groups like oxazolines or in situ generated hemiaminals can serve as both protecting groups and effective DMGs. beilstein-journals.org For example, an oxazoline derived from a benzaldehyde can direct lithiation to the ortho position. beilstein-journals.org Subsequent reaction with an appropriate electrophile, such as an azidoethyl-containing reagent, would install the side chain precursor. The final steps would involve deprotection of the aldehyde and reduction of the azide to reveal the desired p-Aminoethylbenzaldehyde structure.

The azide group serves as a robust and versatile synthetic equivalent (synthon) for a primary amine. organic-chemistry.orgjove.com The synthesis of amines via an azide intermediate is a common two-step process: nucleophilic substitution to introduce the azide, followed by its reduction. jove.com

To synthesize p-Aminoethylbenzaldehyde, a precursor such as 4-(2-bromoethyl)benzaldehyde (with the aldehyde group appropriately protected) could undergo an SN2 reaction with sodium azide to form 4-(2-azidoethyl)benzaldehyde. jove.comorganicchemistrytutor.com The subsequent reduction of the azide to the primary amine is a key transformation that can be accomplished through several reliable methods. organic-chemistry.org

Catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source, is a highly effective method for reducing azides to amines. masterorganicchemistry.comthieme-connect.de This method is often clean and high-yielding. thieme-connect.de An important alternative is the Staudinger reaction, which involves treating the organic azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.org This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com The Staudinger reduction is particularly valuable for its mild conditions and its tolerance for other reducible functional groups, such as aldehydes, that might be sensitive to catalytic hydrogenation. organicchemistrytutor.com

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high-yielding, generates N₂ gas. | masterorganicchemistry.comthieme-connect.de |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. H₂O | Very mild conditions, tolerant of many functional groups. | organic-chemistry.orgwikipedia.org |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Potent reducing agent, less chemoselective. | jove.comjove.com |

| Metal-Mediated Reduction | NaBH₄/CoCl₂·6H₂O | Chemoselective, proceeds in water at room temperature. | organic-chemistry.org |

Reductive Amination Strategies for p-Aminoethylbenzaldehyde Hydrochloride Derivatives

Reductive amination serves as a powerful and versatile method for the synthesis of amines, and it can be strategically employed in the synthesis of derivatives of p-Aminoethylbenzaldehyde. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

One established route to p-Aminoethylbenzaldehyde begins with 4-nitrobenzaldehyde. The nitro group is first selectively reduced to an amine, yielding 4-aminobenzaldehyde. This transformation is commonly achieved through catalytic hydrogenation. Following the formation of 4-aminobenzaldehyde, the aminoethyl side chain can be introduced. One method involves alkylation with ethylene oxide to produce N-(4-formylphenyl)ethanolamine. This intermediate can then be further transformed to yield the target molecule.

The aldehyde functionality of p-Aminoethylbenzaldehyde itself can be utilized in reductive amination reactions to synthesize a variety of N-substituted derivatives. By reacting p-Aminoethylbenzaldehyde with a primary or secondary amine in the presence of a suitable reducing agent, a wide range of secondary and tertiary amines can be accessed. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the aldehyde group of the starting material or other functional groups that may be present in the reaction.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| p-Aminoethylbenzaldehyde | Primary Amine (R-NH₂) | NaBH₃CN | N-Alkyl-p-aminoethylbenzaldehyde |

| p-Aminoethylbenzaldehyde | Secondary Amine (R₂NH) | NaBH(OAc)₃ | N,N-Dialkyl-p-aminoethylbenzaldehyde |

| 4-Aminobenzaldehyde | Ethylene Oxide | - | N-(4-formylphenyl)ethanolamine |

This table illustrates potential reductive amination strategies for the synthesis of p-Aminoethylbenzaldehyde derivatives.

Hofmann Degradation Applications in p-Aminoethylbenzaldehyde Hydrochloride Synthesis

The Hofmann degradation, a reaction that converts a primary amide into a primary amine with one less carbon atom, can be adapted for the synthesis of p-Aminoethylbenzaldehyde. This method offers an alternative route that can be advantageous depending on the availability of starting materials.

A plausible synthetic sequence utilizing the Hofmann degradation begins with a suitable carboxylic acid derivative. For instance, starting from 4-formylphenylacetic acid, the corresponding primary amide can be prepared. This amide is then subjected to the conditions of the Hofmann rearrangement, which typically involves treatment with bromine in an aqueous basic solution. wikipedia.org The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield the primary amine, in this case, p-Aminoethylbenzaldehyde.

A key intermediate in a related synthetic pathway is N-(4-formylphenyl)ethanolamine. In this context, the hydroxyl group of this intermediate would first need to be converted into a better leaving group. Subsequent treatment with a base would then induce the rearrangement to form p-Aminoethylbenzaldehyde.

The efficiency of the Hofmann degradation is dependent on several factors, including the nature of the substrate, the reaction temperature, and the stoichiometry of the reagents. Optimization of these parameters is crucial for maximizing the yield of the desired amine and minimizing the formation of byproducts.

Advanced Synthetic Techniques for p-Aminoethylbenzaldehyde Hydrochloride

The synthesis of a bifunctional molecule like p-Aminoethylbenzaldehyde hydrochloride often requires more sophisticated approaches to achieve high selectivity and yield. Advanced synthetic techniques, such as the strategic use of protecting groups and the application of stereoselective and regioselective methods, are instrumental in navigating the complexities of its synthesis.

Protected Group Strategies in p-Aminoethylbenzaldehyde Hydrochloride Synthesis

The presence of both an aldehyde and a primary amine in p-Aminoethylbenzaldehyde hydrochloride makes it susceptible to self-condensation or other undesired side reactions. Therefore, the use of protecting groups is a critical strategy to temporarily mask one of the functional groups while the other is being manipulated.

Amine Protection: The primary amino group can be protected using various reagents. The choice of the protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal. Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but can be readily removed with acid.

Benzyloxycarbonyl (Cbz): This group is stable to many reagents and can be removed by catalytic hydrogenation.

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase synthesis. researchgate.net

Aldehyde Protection: The aldehyde group can be protected as an acetal or a thioacetal. These protecting groups are stable to basic and nucleophilic conditions and can be removed by acidic hydrolysis.

The general strategy involves protecting one functional group, carrying out the desired transformation on the other, and then deprotecting to reveal the final product. For example, the amino group could be protected as a Boc derivative, allowing for reactions at the aldehyde functionality. Subsequently, the Boc group can be removed under acidic conditions to yield the hydrochloride salt of the final product. The orthogonality of protecting groups—where one can be removed without affecting the other—is a key consideration in multi-step syntheses. researchgate.net

| Functional Group | Protecting Group | Deprotection Condition |

| Amine | Boc | Acidic |

| Amine | Cbz | Catalytic Hydrogenation |

| Aldehyde | Acetal | Acidic Hydrolysis |

This table summarizes common protecting group strategies applicable to the synthesis of p-Aminoethylbenzaldehyde hydrochloride.

Stereoselective and Regioselective Synthesis of p-Aminoethylbenzaldehyde Hydrochloride Analogues

The synthesis of analogues of p-Aminoethylbenzaldehyde hydrochloride with specific stereochemistry or regiochemistry requires precise control over the reaction pathways.

Stereoselective Synthesis: While p-Aminoethylbenzaldehyde hydrochloride itself is achiral, the synthesis of its analogues with chiral centers, for instance, on the ethyl bridge, necessitates the use of stereoselective methods. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to control the formation of the desired stereoisomer. Asymmetric reductive amination is one such technique that can be employed to introduce chirality.

Regioselective Synthesis: The synthesis of substituted analogues of p-Aminoethylbenzaldehyde hydrochloride requires regioselective control over the functionalization of the aromatic ring. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in electrophilic aromatic substitution reactions. For instance, the formyl group is a meta-director, while the aminoethyl group (or a protected form) is an ortho, para-director. By strategically choosing the order of reactions and the protecting groups, it is possible to introduce additional substituents at specific positions on the aromatic ring.

Reaction Condition Optimization in p-Aminoethylbenzaldehyde Hydrochloride Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for p-Aminoethylbenzaldehyde hydrochloride. Factors such as temperature, solvent, catalyst, and reaction time can significantly impact the yield and purity of the final product.

Temperature Regimes and Their Influence on p-Aminoethylbenzaldehyde Hydrochloride Yields

Temperature is a key parameter that can dramatically influence the outcome of a chemical reaction. In the synthesis of p-Aminoethylbenzaldehyde hydrochloride, controlling the temperature is essential for several reasons:

Reaction Rate: Generally, increasing the temperature increases the rate of reaction. However, for exothermic reactions, higher temperatures can shift the equilibrium towards the reactants, thereby decreasing the yield.

Selectivity: In reactions where multiple products can be formed, temperature can influence the selectivity. For example, in the reduction of a nitro group in the presence of an aldehyde, the temperature must be carefully controlled to favor the reduction of the nitro group without affecting the aldehyde.

Byproduct Formation: Higher temperatures can often lead to the formation of undesired byproducts through decomposition or side reactions. For instance, in the Hofmann degradation, elevated temperatures can lead to the formation of impurities.

Systematic studies are often conducted to determine the optimal temperature for each step in the synthesis. This typically involves running the reaction at various temperatures and analyzing the product mixture to determine the yield and purity.

| Reaction Step | Temperature Range (°C) | Observation |

| Nitrile Reduction | 20-50 | Higher temperatures may lead to over-reduction. |

| Hofmann Degradation | 50-80 | Temperature control is crucial to prevent byproduct formation. |

| Acetal Deprotection | 25-60 | Mild heating can accelerate the reaction, but excessive heat can cause degradation. |

This table provides a hypothetical example of how temperature regimes could be optimized for different steps in the synthesis of p-Aminoethylbenzaldehyde hydrochloride.

By carefully controlling the temperature at each stage of the synthesis, it is possible to maximize the yield of p-Aminoethylbenzaldehyde hydrochloride while minimizing the formation of impurities, leading to a more efficient and cost-effective process.

Solvent Selection and Its Role in p-Aminoethylbenzaldehyde Hydrochloride Synthesis

The selection of an appropriate solvent is a critical parameter in the synthesis of p-Aminoethylbenzaldehyde hydrochloride, profoundly influencing reaction kinetics, yield, and the purity of the final product. The ideal solvent should effectively dissolve the reactants while remaining inert to the reaction conditions. Furthermore, the solvent's polarity can play a significant role in stabilizing intermediates and transition states, thereby affecting the reaction rate.

In related syntheses of substituted benzaldehydes, a variety of organic solvents have been employed. For instance, in the organocatalyzed synthesis of p-methyl benzaldehyde, chloroform (CHCl₃) was utilized as the reaction solvent. nih.gov The choice of a non-polar solvent like chloroform can be advantageous in minimizing side reactions and facilitating product separation. In some procedures, a two-solvent system is employed for different stages of the synthesis. For example, after an initial reaction in one solvent, a second solvent may be introduced to aid in purification or separation of intermediates. One study on the aromatization of a cyclohexadienal intermediate to p-methyl benzaldehyde involved removing the initial solvent, chloroform, and then using cyclohexane to selectively dissolve the product, leaving behind catalysts and acidic additives. nih.gov

The selection of a solvent also has implications for downstream processing, particularly in the purification and isolation stages. A solvent that allows for easy removal, such as by rotary evaporation, is often preferred. nih.gov Moreover, the solubility of the desired product, p-Aminoethylbenzaldehyde hydrochloride, in the chosen solvent at different temperatures is a key consideration for purification by recrystallization.

Below is a table summarizing solvents used in the synthesis of analogous benzaldehyde derivatives, which can inform the selection for p-Aminoethylbenzaldehyde hydrochloride synthesis.

| Solvent System | Compound Synthesized | Role of Solvent | Potential Applicability for p-Aminoethylbenzaldehyde HCl |

| Chloroform | p-Methyl benzaldehyde | Reaction medium | Suitable for the primary reaction phase due to its inertness and ability to dissolve aromatic precursors. |

| Cyclohexane | p-Methyl benzaldehyde | Selective extraction of the product from the reaction mixture. | Could be employed in a work-up procedure to separate the desired product from polar impurities or catalysts. |

| Toluene | Substituted benzaldehydes | Reaction medium in cross-coupling reactions. | A potential high-boiling solvent for reactions requiring elevated temperatures. |

| Dichloromethane | N-(2-(1-Benzaldehyde-4-yl)ethyl)-tetramethylrhodamine-5(&6)-carboxamide | Extraction solvent for purification. | Useful for liquid-liquid extraction during the work-up and purification of the final product. google.com |

Catalytic Systems for p-Aminoethylbenzaldehyde Hydrochloride Production

Catalysis is central to the efficient and selective synthesis of p-Aminoethylbenzaldehyde hydrochloride. The choice of catalyst can dramatically influence the reaction rate, yield, and the formation of byproducts. Both metal-based and organic catalysts have been explored for the synthesis of substituted benzaldehydes.

Organic amines have emerged as effective catalysts for the formation of benzaldehyde derivatives. For example, the synthesis of p-methyl benzaldehyde has been successfully achieved using a diphenyl prolinol trimethylsilyl ether catalyst. nih.gov This type of organocatalysis offers a greener alternative to traditional metal-based catalysts. The basic R-NH-R' group within these organic amine catalysts is often the active site responsible for the catalytic activity. nih.gov

In the context of producing p-substituted benzaldehydes, transition metal-catalyzed cross-coupling reactions are also a powerful tool. These methods often employ palladium catalysts to facilitate the formation of carbon-carbon bonds. While these systems can be highly efficient, they may require careful optimization of ligands and reaction conditions to achieve high selectivity.

The table below outlines catalytic systems employed in the synthesis of related benzaldehyde compounds, providing a basis for selecting a suitable catalyst for p-Aminoethylbenzaldehyde hydrochloride production.

| Catalyst Type | Specific Catalyst Example | Compound Synthesized | Key Findings and Relevance |

| Organic Amine | Diphenyl prolinol trimethylsilyl ether | p-Methyl benzaldehyde | Demonstrated high selectivity (up to 90%) and conversion (99.8%). The basic amine group was identified as the active site. nih.gov |

| Organic Amine | Tetrahydropyrrole (THP) and its derivatives | p-Methyl benzaldehyde derivatives | Proven to effectively catalyze the formation of p-methyl benzaldehyde derivatives from enals. nih.gov |

| Palladium Catalyst | Not specified in detail in the provided context | Substituted benzaldehydes | Generally used in cross-coupling reactions to form functionalized benzaldehydes. rug.nl |

Post-Synthesis Purification and Isolation Techniques for p-Aminoethylbenzaldehyde Hydrochloride

Following the synthesis of p-Aminoethylbenzaldehyde hydrochloride, a robust purification and isolation strategy is essential to obtain the compound in high purity. The choice of technique depends on the physical and chemical properties of the product and the nature of the impurities present.

Recrystallization is a common and effective method for purifying solid compounds. This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate recrystallization solvent is critical for the success of this method.

Column chromatography is another powerful purification technique, particularly for separating complex mixtures. In this method, the crude product is passed through a stationary phase (e.g., silica gel) using a mobile phase (a solvent or mixture of solvents). Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. For aldehydes, it is sometimes necessary to deactivate the silica gel with a base like triethylamine to prevent decomposition of the product on the column. researchgate.net Solvent systems such as hexane/ethyl acetate are commonly used for the elution of aromatic aldehydes. researchgate.net

Extraction is a fundamental technique used in the work-up procedure to separate the desired product from the reaction mixture. This is typically performed using two immiscible solvents, where the product has a higher affinity for one solvent over the other. For instance, a rhodamine derivative of 4-(2-aminoethyl)benzaldehyde hydrochloride was purified by extraction with dichloromethane. google.com

The table below summarizes common purification techniques applicable to aromatic aldehydes.

| Purification Technique | Description | Key Considerations |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent is crucial for differential solubility. |

| Column Chromatography | Separation of a mixture based on differential adsorption of components onto a stationary phase. | Potential for aldehyde decomposition on silica gel; deactivation may be necessary. researchgate.netresearchgate.net Selection of an appropriate eluent system is key. researchgate.net |

| Extraction | Separation of a compound from a mixture by partitioning it between two immiscible liquid phases. | Selection of appropriate and immiscible solvents. The pH of the aqueous phase can be adjusted to facilitate separation. |

Chemical Reactivity and Derivatization of P Aminoethylbenzaldehyde Hydrochloride

Reactivity of the Aldehyde Moiety in p-Aminoethylbenzaldehyde Hydrochloride

The aldehyde group is a key site for various chemical transformations, including oxidation and reduction, allowing for the synthesis of valuable derivatives.

The aldehyde functional group in p-Aminoethylbenzaldehyde hydrochloride is readily oxidized to a carboxylic acid, yielding 4-(2-aminoethyl)benzoic acid. This transformation is a fundamental process in organic chemistry for the synthesis of bifunctional molecules containing both an amino and a carboxylic acid group, which are valuable in pharmaceutical and materials science.

A variety of oxidizing agents can be employed for this conversion. The choice of the reagent is critical to ensure high selectivity and yield, while minimizing side reactions, particularly those involving the amino group. To prevent unwanted reactions at the amino group, it may be necessary to protect it prior to the oxidation step.

Commonly used oxidizing agents include:

Potassium permanganate (KMnO₄): A powerful oxidizing agent capable of converting aldehydes to carboxylic acids.

Chromium trioxide (CrO₃): Another strong oxidizing agent often used in acidic conditions.

| Oxidizing Agent | Product | Potential Considerations |

| Potassium Permanganate (KMnO₄) | 4-(2-aminoethyl)benzoic acid | Strong oxidant, may require protection of the amino group. |

| Chromium Trioxide (CrO₃) | 4-(2-aminoethyl)benzoic acid | Often used in acidic media; protection of the amino group may be necessary. |

This table presents potential oxidizing agents for the conversion of p-Aminoethylbenzaldehyde hydrochloride.

The aldehyde moiety of p-Aminoethylbenzaldehyde hydrochloride can be selectively reduced to a primary alcohol, affording 4-(2-aminoethyl)benzyl alcohol. This reaction provides access to molecules that feature both a primary amine and a primary alcohol, which are useful intermediates in the synthesis of various compounds.

The reduction of aldehydes to alcohols is a common transformation, and several reducing agents can be employed. Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. masterorganicchemistry.com It is generally used in protic solvents such as methanol or ethanol. The use of NaBH₄ is advantageous as it typically does not reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.com

| Reducing Agent | Product | Typical Solvents | Key Features |

| Sodium Borohydride (NaBH₄) | 4-(2-aminoethyl)benzyl alcohol | Methanol, Ethanol | Mild and selective, easy to handle. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(2-aminoethyl)benzyl alcohol | Diethyl ether, THF | Powerful reducing agent, less chemoselective. |

This interactive data table summarizes common reducing agents for the transformation of p-Aminoethylbenzaldehyde hydrochloride.

Reactivity of the Aminoethyl Moiety in p-Aminoethylbenzaldehyde Hydrochloride

The primary amino group in the aminoethyl moiety is a potent nucleophile, enabling a range of reactions that are fundamental to the derivatization of p-Aminoethylbenzaldehyde hydrochloride.

The primary amino group of p-Aminoethylbenzaldehyde hydrochloride can readily undergo nucleophilic substitution reactions, such as acylation and alkylation, to introduce a wide variety of functional groups.

Acylation: Reaction with acylating agents like acetic anhydride leads to the formation of the corresponding N-acetyl derivative, N-(2-(4-formylphenyl)ethyl)acetamide. This reaction is a common strategy to protect the amino group or to introduce an amide functionality, which can alter the molecule's biological and physical properties.

Alkylation: The amino group can be alkylated using alkyl halides, such as methyl iodide, to yield secondary or tertiary amines. For instance, methylation would produce 4-(2-(methylamino)ethyl)benzaldehyde or 4-(2-(dimethylamino)ethyl)benzaldehyde. These reactions expand the diversity of accessible derivatives.

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetic Anhydride | N-(2-(4-formylphenyl)ethyl)acetamide |

| Alkylation | Methyl Iodide | 4-(2-(methylamino)ethyl)benzaldehyde |

This table provides examples of nucleophilic substitution reactions at the amino group of p-Aminoethylbenzaldehyde hydrochloride.

One of the most significant reactions of the primary amino group in p-Aminoethylbenzaldehyde hydrochloride is its condensation with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond. Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities.

A study on the analogous compound 4-(2-aminoethyl)benzenesulfonamide (B156865) demonstrated the synthesis of a series of Schiff bases by reacting it with various aldehydes, including benzaldehyde (B42025), 2-pyridinecarboxaldehyde, and salicylaldehyde. scielo.brresearchgate.net This suggests that p-Aminoethylbenzaldehyde hydrochloride would react similarly to form a diverse library of Schiff base derivatives.

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure (Illustrative) |

| Benzaldehyde | 4-(2-((benzylidene)amino)ethyl)benzaldehyde |

| Salicylaldehyde | 4-(2-((2-hydroxybenzylidene)amino)ethyl)benzaldehyde |

| 2-Pyridinecarboxaldehyde | 4-(2-((pyridin-2-ylmethylene)amino)ethyl)benzaldehyde |

This interactive data table illustrates the formation of various Schiff bases from p-Aminoethylbenzaldehyde hydrochloride.

Advanced Derivatization Strategies for p-Aminoethylbenzaldehyde Hydrochloride

The bifunctional nature of p-Aminoethylbenzaldehyde hydrochloride makes it an ideal substrate for more complex derivatization strategies, including the synthesis of heterocyclic compounds.

Synthesis of Quinazolines: Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov The synthesis of quinazolines can be achieved through the reaction of an o-aminobenzaldehyde derivative with a nitrogen source. While not a direct reaction of p-Aminoethylbenzaldehyde hydrochloride, its derivatives, after modification of the aminoethyl group and introduction of an amino group at the ortho position of the aldehyde, could serve as precursors for quinazoline synthesis. organic-chemistry.org For instance, a multi-component reaction involving anilines, aromatic aldehydes, and a nitrogen source can lead to the formation of substituted quinazolines. rsc.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnrochemistry.com Derivatives of p-Aminoethylbenzaldehyde hydrochloride, where the aldehyde is protected, could potentially undergo a Pictet-Spengler reaction with another aldehyde, leading to complex heterocyclic scaffolds. A study has shown the application of the Pictet-Spengler condensation to substituted 4-(2-aminoethyl)coumarins to furnish spirocyclic fluorescent androgens. rsc.org

| Advanced Derivatization Strategy | Resulting Heterocyclic System | Potential Application |

| Quinazoline Synthesis | Quinazoline | Medicinal Chemistry |

| Pictet-Spengler Reaction | Tetrahydroisoquinoline | Alkaloid Synthesis |

This table summarizes advanced derivatization strategies utilizing the structural motifs present in p-Aminoethylbenzaldehyde hydrochloride.

Condensation Reactions of p-Aminoethylbenzaldehyde Hydrochloride

Condensation reactions are a cornerstone of the reactivity of p-Aminoethylbenzaldehyde hydrochloride, primarily due to the presence of the aldehyde functional group. Aldehydes readily react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). derpharmachemica.com This reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by a dehydration step, often catalyzed by acid or base. chemsociety.org.ngresearchgate.net

The general mechanism proceeds as follows:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of a Carbinolamine: An unstable intermediate called a carbinolamine is formed. nih.gov

Dehydration: The carbinolamine eliminates a molecule of water to form the stable imine or Schiff base. nih.gov

This reaction is versatile and can be performed with a wide variety of primary amines. The resulting Schiff bases are important intermediates in the synthesis of numerous organic compounds and have applications in various fields. semanticscholar.org

Table 1: Examples of Schiff Base Formation via Condensation Reaction

| Aldehyde Reactant | Amine Reactant | Catalyst (Typical) | Resulting Schiff Base Product |

| p-Aminoethylbenzaldehyde | Aniline | Acetic Acid | N-(4-(2-aminoethyl)benzylidene)aniline |

| p-Aminoethylbenzaldehyde | Ethylenediamine | Methanol, Heat | Bis(4-(2-aminoethyl)benzylidene)ethane-1,2-diimine |

| p-Aminoethylbenzaldehyde | p-Chloroaniline | Acetic Acid, Reflux | N-(4-(2-aminoethyl)benzylidene)-4-chloroaniline jetir.org |

| p-Aminoethylbenzaldehyde | Glycine | Base (e.g., KOH) chemsociety.org.ng | 2-((4-(2-aminoethyl)benzylidene)amino)acetic acid |

Heterocyclic Ring Formation Utilizing p-Aminoethylbenzaldehyde Hydrochloride

p-Aminoethylbenzaldehyde hydrochloride is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably through the Pictet-Spengler reaction. wikipedia.org This reaction facilitates the synthesis of tetrahydroisoquinolines and their analogs. wikipedia.orgnih.gov The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure. wikipedia.orgnrochemistry.com

In this context, p-Aminoethylbenzaldehyde hydrochloride serves as the aldehyde component. The reaction sequence is initiated by the formation of a Schiff base (as described in section 3.3.2), which then protonates under acidic conditions to form a highly electrophilic iminium ion. nrochemistry.comjk-sci.com This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion, leading to the formation of the new heterocyclic ring. nrochemistry.comjk-sci.com

The reaction is particularly efficient when the aromatic ring of the β-arylethylamine is activated with electron-donating groups. jk-sci.com This powerful ring-forming strategy is a key step in the total synthesis of numerous natural products and biologically active alkaloids. nih.govnih.gov

Table 2: Heterocyclic Products from the Pictet-Spengler Reaction

| Aldehyde Reactant | β-Arylethylamine Reactant | Catalyst (Typical) | Heterocyclic Product Class | Specific Product Example |

| p-Aminoethylbenzaldehyde | Phenethylamine (B48288) | Hydrochloric Acid (HCl) nih.gov | Tetrahydroisoquinoline | 1-(4-(2-aminoethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline |

| p-Aminoethylbenzaldehyde | Tryptamine | Trifluoroacetic Acid (TFA) nih.gov | Tetrahydro-β-carboline | 1-(4-(2-aminoethyl)phenyl)-1,2,3,4-tetrahydro-β-carboline |

| p-Aminoethylbenzaldehyde | Dopamine (4-(2-aminoethyl)benzene-1,2-diol) | Phosphate Buffer mdpi.com | Tetrahydroisoquinoline | 1-(4-(2-aminoethyl)phenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline |

| p-Aminoethylbenzaldehyde | Tyramine (4-(2-aminoethyl)phenol) | Mineral Acid | Tetrahydroisoquinoline | 1-(4-(2-aminoethyl)phenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline |

Applications of P Aminoethylbenzaldehyde Hydrochloride in Organic Synthesis and Beyond

p-Aminoethylbenzaldehyde Hydrochloride as an Intermediate in Pharmaceutical Synthesis

The unique structural characteristics of p-Aminoethylbenzaldehyde hydrochloride make it a significant precursor in the development of various pharmaceutical compounds. Its ability to undergo reactions at both the aldehyde and amino functionalities provides a pathway for the synthesis of complex molecules with potential therapeutic activities.

p-Aminoethylbenzaldehyde hydrochloride is a potential starting material for the synthesis of p-Aminoethylbenzsulfamide, a key intermediate in the preparation of certain sulfonylurea drugs used in the management of Type I Diabetes. While direct synthesis pathways from p-Aminoethylbenzaldehyde hydrochloride are not extensively documented in publicly available literature, a closely related synthesis starts from β-phenylethylamine google.com. This process involves a series of reactions including acetylation, chlorosulfonation, amination, and hydrolysis to yield 4-(2-aminoethyl)benzenesulfonamide (B156865) google.comchemicalbook.comchemicalbook.com.

The plausible synthetic route originating from p-Aminoethylbenzaldehyde hydrochloride would first involve the reduction of the aldehyde group to an alcohol, followed by conversion to the corresponding amine, yielding β-phenylethylamine. Subsequently, the established multi-step synthesis can be employed.

Table 1: Key Steps in the Synthesis of 4-(2-aminoethyl)benzenesulfonamide from β-phenylethylamine

| Step | Reaction | Reagents |

| 1 | Acetylation | Acetic anhydride |

| 2 | Chlorosulfonation | Chlorosulfonic acid |

| 3 | Amination | Ammonia |

| 4 | Hydrolysis | Acid |

This synthetic pathway highlights the importance of the aminoethylbenzene scaffold, for which p-Aminoethylbenzaldehyde hydrochloride is a valuable precursor, in the development of pharmaceuticals for metabolic disorders. 4-(2-Aminoethyl)benzenesulfonamide is a known impurity and degradation product of Glimepiride, a sulfonylurea hypoglycemic agent chemicalbook.com.

The development of 2-amino-substituted benzaldehyde (B42025) derivatives is an active area of research in pharmaceutical synthesis, as these compounds serve as important intermediates for a variety of therapeutic agents. While direct applications of p-Aminoethylbenzaldehyde hydrochloride in this specific context are not widely reported, the broader class of amino-substituted benzaldehydes is crucial.

Methods for producing 2-amino-substituted benzaldehyde compounds often involve multi-step synthetic sequences starting from different benzaldehyde precursors. These methods are designed to introduce an amino group at the ortho position of the benzaldehyde, which can then be further functionalized to create complex heterocyclic systems with potential biological activity. The presence of the p-aminoethyl group in p-Aminoethylbenzaldehyde hydrochloride offers a point for further chemical modification, potentially leading to novel pharmaceutical candidates.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The bifunctional nature of p-Aminoethylbenzaldehyde hydrochloride makes it an attractive scaffold for the design of new drug candidates .

The aldehyde group can be utilized in reactions such as reductive amination to introduce a wide range of substituents, while the primary amine can be acylated or alkylated to further diversify the molecular structure. This allows for the systematic exploration of the chemical space around the aminoethylbenzaldehyde core, which can be crucial for optimizing drug-receptor interactions. Substituted benzaldehydes are integral to the synthesis of a vast array of organic compounds, including pharmaceuticals, and are key precursors in the synthesis of heterocyclic compounds like quinolines, which are important pharmacophores . The expansion of scaffolds based on related molecules like 4-(Diethylamino)benzaldehyde has been used to explore inhibitors for enzymes such as aldehyde dehydrogenases, which are targets in cancer therapy researchgate.netwhiterose.ac.uk.

p-Aminoethylbenzaldehyde Hydrochloride in Agrochemical Synthesis

Benzaldehyde derivatives are a significant class of intermediates in the agrochemical industry, used in the synthesis of herbicides, insecticides, and fungicides. The reactivity of the aldehyde and the potential for modification of the aromatic ring make them versatile building blocks.

While specific, large-scale applications of p-Aminoethylbenzaldehyde hydrochloride in agrochemical synthesis are not extensively documented, its structural motifs are found in biologically active molecules. The aminoethyl and benzaldehyde functionalities can be independently or concertedly modified to produce a range of derivatives. For instance, the aldehyde can be converted into an oxime or a hydrazone, classes of compounds known to exhibit pesticidal activity. Similarly, the amino group can be derivatized to form amides or sulfonamides, which are present in many commercial agrochemicals. The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds based on versatile scaffolds like amino-substituted benzaldehydes.

p-Aminoethylbenzaldehyde Hydrochloride in Material Science and Industrial Chemistry

The reactivity of p-Aminoethylbenzaldehyde hydrochloride also lends itself to applications in material science and industrial chemistry, particularly in the synthesis of coloring agents.

Amino-substituted aromatic compounds are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The synthesis of an azo dye typically involves two main steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.

p-Aminoethylbenzaldehyde hydrochloride, after deprotection of the amino group, can serve as the diazo component. The primary amino group can be converted into a diazonium salt using nitrous acid at low temperatures. This reactive diazonium salt can then be coupled with various aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. The aldehyde group in the resulting dye molecule offers a site for further chemical modification, which can be used to tune the color, solubility, and fastness properties of the dye. Monoazo disperse dyes have been synthesized from 4-aminobenzaldehyde and its derivatives, which are then coupled to components like naphthols and phenols iosrjournals.org.

Table 2: General Steps for the Synthesis of Azo Dyes from p-Aminoethylbenzaldehyde

| Step | Reaction | Reagents |

| 1 | Diazotization | Sodium nitrite, Hydrochloric acid |

| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) |

The versatility of this process allows for the creation of a wide spectrum of colors, making amino-substituted benzaldehydes valuable intermediates in the dye and pigment industry iosrjournals.orgjbiochemtech.comcuhk.edu.hknih.govunb.ca.

Polymer Chemistry Applications of p-Aminoethylbenzaldehyde Hydrochloride

There is no direct evidence in the reviewed literature detailing the use of p-Aminoethylbenzaldehyde hydrochloride as a monomer or functional agent in polymer chemistry. However, the unique bifunctional nature of this molecule, possessing both a primary amine and an aldehyde group, suggests its potential utility in various polymerization reactions.

In principle, the aldehyde and amine functionalities could allow it to participate in condensation polymerizations. Aldehydes are known to react with compounds like phenols, urea (B33335), and melamine to form resins britannica.com. Similarly, polymers can be synthesized from monomers containing amino groups nih.govnih.gov. Multicomponent polymerizations involving aldehydes and amines have also been developed rsc.org.

Furthermore, research on other benzaldehyde derivatives has shown their utility in polymer synthesis. For instance, certain benzaldehyde derivatives have been employed as organic photocatalysts in controlled radical polymerization of methacrylates rsc.orgbeilstein-journals.orgresearchgate.net. Other studies have focused on immobilizing benzaldehyde derivatives onto polymer backbones to create materials with antimicrobial properties nih.gov. Additionally, novel aromatic polymers with specific electrochromic and photochemical properties have been synthesized from benzaldehyde derivatives and triphenylamine derivatives ntu.edu.tw.

Mechanistic Studies Involving p-Aminoethylbenzaldehyde Hydrochloride

Detailed mechanistic studies specifically employing p-Aminoethylbenzaldehyde hydrochloride in the areas of enzyme inhibition, protein-ligand interactions, and dual functional group interactions in biological systems are not extensively documented in the available literature. The following subsections discuss the potential for such studies based on the known reactivity of its functional groups and research on related compounds.

While there are no specific studies on the enzyme inhibitory activity of p-Aminoethylbenzaldehyde hydrochloride, the benzaldehyde moiety is a feature in some enzyme inhibitors researchgate.net. For example, various benzaldehyde derivatives have been investigated for their inhibitory effects on enzymes such as aldose reductase researchgate.net. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition wikipedia.orglibretexts.orgchemguide.co.ukyoutube.com. The effectiveness of an inhibitor is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) wikipedia.orgnih.gov. Given the structural features of p-Aminoethylbenzaldehyde hydrochloride, it could theoretically be explored as a potential inhibitor for a range of enzymes.

Specific protein-ligand interaction studies involving p-Aminoethylbenzaldehyde hydrochloride have not been identified. However, the interaction of various benzaldehyde derivatives with proteins has been a subject of research. For instance, studies on the binding of para-substituted benzaldehyde derivatives to human serum albumin have been conducted to understand the influence of different functional groups on protein conformation nih.gov. Such interactions are often driven by forces like hydrogen bonding and hydrophobic interactions nih.gov. The presence of both an aromatic ring, an aldehyde, and a protonated amine in p-Aminoethylbenzaldehyde hydrochloride suggests it could participate in various non-covalent interactions with protein binding sites. Techniques like multi-spectral analysis and molecular docking are commonly used to characterize these interactions nih.gov.

The simultaneous presence of a primary amino group and an aldehyde group in p-Aminoethylbenzaldehyde hydrochloride makes it an interesting candidate for studying dual functional group interactions in biological systems. The amine group, which is protonated at physiological pH, can engage in electrostatic interactions or hydrogen bonding, while the aldehyde group can form reversible covalent bonds (Schiff bases) with primary amines, such as the side chains of lysine residues in proteins. This dual functionality could potentially lead to unique binding modes or biological activities. For example, mercaptobenzaldehyde derivatives have been utilized in three-component protein modification strategies, highlighting the utility of bifunctional linkers in bioconjugation nih.gov. However, specific research exploring the dual functional group interactions of p-Aminoethylbenzaldehyde hydrochloride within a biological context is currently lacking.

Computational and Theoretical Studies on P Aminoethylbenzaldehyde Hydrochloride

Molecular Modeling and Docking Simulations for p-Aminoethylbenzaldehyde Hydrochloride Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as p-Aminoethylbenzaldehyde hydrochloride, might bind to a biological target, typically a protein. These computational techniques can reveal the preferred binding pose and the key intermolecular interactions that stabilize the ligand-protein complex.

Methodology of Molecular Docking:

A typical molecular docking workflow for p-Aminoethylbenzaldehyde hydrochloride would involve:

Preparation of the Ligand Structure: The 3D structure of p-Aminoethylbenzaldehyde hydrochloride is generated and optimized to find its lowest energy conformation. The protonated state of the amino group is a critical consideration.

Selection and Preparation of the Receptor: A protein of interest is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.

Hypothetical Interaction Profile:

The positively charged aminoethyl group could form strong electrostatic interactions or hydrogen bonds with negatively charged amino acid residues like aspartate or glutamate.

The aldehyde group, a hydrogen bond acceptor, could interact with donor residues such as serine, threonine, or tyrosine. It has also been noted that some benzaldehyde (B42025) derivatives can form a Schiff base with primary amino groups of enzymes, indicating a potential for covalent docking simulations. nih.gov

The benzene (B151609) ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine, as well as π-stacking interactions with aromatic residues. mdpi.comnih.gov

Studies on various benzaldehyde derivatives have demonstrated the importance of these interactions in their binding to different proteins, such as human serum albumin and aldose reductase. nih.govdergipark.org.tr The specific substitution pattern on the benzaldehyde ring significantly influences the binding affinity and conformation. nih.gov

A hypothetical docking result for p-Aminoethylbenzaldehyde hydrochloride could be summarized in a table as follows:

| Functional Group | Potential Interacting Residue(s) | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Aminoethyl Group (protonated) | Aspartate, Glutamate | Ionic Bond, Hydrogen Bond | -5 to -10 |

| Aldehyde Group | Serine, Threonine, Lysine | Hydrogen Bond, Covalent (Schiff Base) | -2 to -5 |

| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic | -1 to -3 |

Quantum Chemical Calculations of p-Aminoethylbenzaldehyde Hydrochloride Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deep understanding of the electronic structure and reactivity of molecules. nih.gov For p-Aminoethylbenzaldehyde hydrochloride, these calculations can predict various properties that govern its chemical behavior.

Key Computational Parameters:

Molecular Geometry Optimization: The first step is to calculate the most stable 3D arrangement of atoms in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For p-Aminoethylbenzaldehyde hydrochloride, the oxygen of the aldehyde and the nitrogen of the amine would be expected to be electron-rich sites, while the protons of the ammonium (B1175870) group would be electron-poor.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule. mdpi.com

Predicted Reactivity:

Based on DFT studies of similar molecules like benzaldehyde and phenethylamine (B48288) derivatives, we can infer the likely reactivity of p-Aminoethylbenzaldehyde hydrochloride. canterbury.ac.ukacs.org The aldehyde group is an electrophilic site, susceptible to nucleophilic attack, which is the basis for reactions like Schiff base formation with primary amines. canterbury.ac.uk The primary amine, in its unprotonated form, is a nucleophile. The aromatic ring can undergo electrophilic substitution, with the aminoethyl group being an activating, ortho-, para-directing group (though the para position is already substituted).

A summary of predicted quantum chemical parameters for p-Aminoethylbenzaldehyde hydrochloride is presented below. Note that these are representative values based on calculations for similar structures.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | Moderate to High | Indicates overall polarity |

| MEP Minimum | Located on the aldehyde oxygen and amine nitrogen | Site for electrophilic attack |

| MEP Maximum | Located on the ammonium protons | Site for nucleophilic attack |

Spectroscopic Property Prediction and Validation for p-Aminoethylbenzaldehyde Hydrochloride

Computational methods can predict various spectroscopic properties, which can then be used to interpret and validate experimental data.

Collision Cross Section (CCS) is a measure of the size and shape of a gas-phase ion. It is an important parameter in ion mobility-mass spectrometry (IM-MS) that aids in the identification of compounds. nih.gov CCS values can be predicted computationally using several methods, including machine learning models trained on large datasets of experimental CCS values or direct calculations based on the ion's 3D structure. nih.govmdpi.com

For p-Aminoethylbenzaldehyde hydrochloride, the protonated molecule [M+H]⁺ would be the species of interest in a typical electrospray ionization experiment. Its CCS value would depend on the conformation of the ethylamine (B1201723) side chain and the nature of the drift gas (typically nitrogen or helium).

Prediction Methodology:

Several online tools and software packages, such as AutoCCS or the use of machine learning algorithms like support vector machines, are available for CCS prediction. nih.govnih.gov These methods use molecular descriptors (2D or 3D) to calculate a predicted CCS value. The accuracy of these predictions is often within a few percent of experimental values. nih.gov

An illustrative table of predicted CCS values for p-Aminoethylbenzaldehyde hydrochloride and related ions is provided below. These values are hypothetical and serve to demonstrate the type of data generated in such an analysis.

| Ion Species | Adduct | Predicted CCS (Ų) in N₂ | Prediction Method |

|---|---|---|---|

| p-Aminoethylbenzaldehyde | [M+H]⁺ | 135.2 | Machine Learning Model |

| p-Aminoethylbenzaldehyde | [M+Na]⁺ | 140.5 | Machine Learning Model |

| Benzaldehyde | [M+H]⁺ | 112.8 | Machine Learning Model |

| Phenethylamine | [M+H]⁺ | 121.4 | Machine Learning Model |

The use of predicted CCS values can significantly enhance the confidence in the identification of unknown compounds in complex mixtures by providing an additional data point to match against a library of known compounds. nih.gov

Future Directions and Emerging Research Avenues for P Aminoethylbenzaldehyde Hydrochloride

Novel Synthetic Routes for p-Aminoethylbenzaldehyde Hydrochloride and its Analogues

The development of efficient and versatile synthetic routes is paramount for unlocking the research potential of p-Aminoethylbenzaldehyde hydrochloride. Future research could focus on moving beyond classical methods to more innovative and high-yield strategies.

One promising area is the application of transition-metal-catalyzed cross-coupling reactions . These methods, such as the Suzuki, Heck, and Sonogashira reactions, offer a powerful toolkit for the direct introduction of the aminoethyl group or the formyl group onto a pre-functionalized benzene (B151609) ring. Research in this area would likely focus on the development of novel catalyst systems that are more efficient, operate under milder conditions, and exhibit a broad substrate scope, allowing for the synthesis of a diverse library of p-Aminoethylbenzaldehyde hydrochloride analogues with various substitution patterns.

Another avenue for exploration is the use of C-H activation/functionalization reactions . This cutting-edge approach allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, streamlining synthetic sequences and reducing the generation of waste. A potential strategy could involve the direct formylation or aminoethylation of a suitable benzene derivative, bypassing the need for pre-functionalized starting materials.

Furthermore, the development of flow chemistry processes for the synthesis of p-Aminoethylbenzaldehyde hydrochloride could offer significant advantages in terms of safety, scalability, and reproducibility. Continuous-flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel, highly active and selective catalysts |

| C-H Activation | Step-economy, reduced waste | Discovery of new directing groups and catalytic systems |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |

Exploration of New Biological Applications of p-Aminoethylbenzaldehyde Hydrochloride Derivatives

The structural motifs present in p-Aminoethylbenzaldehyde hydrochloride—a substituted benzaldehyde (B42025) and a phenethylamine (B48288) moiety—are found in numerous biologically active molecules. This suggests that its derivatives could exhibit a wide range of pharmacological activities.

Future research should focus on the synthesis and biological evaluation of a diverse library of p-Aminoethylbenzaldehyde hydrochloride derivatives. By modifying the aminoethyl side chain and the substitution pattern on the aromatic ring, it may be possible to develop compounds with targeted biological activities. For instance, the phenethylamine scaffold is a key component of many neurotransmitters and psychoactive drugs, suggesting that derivatives of p-Aminoethylbenzaldehyde hydrochloride could be investigated for their potential as neurological agents .

The benzaldehyde moiety is also a common feature in compounds with antimicrobial and anticancer properties . The aldehyde group can participate in the formation of Schiff bases with biological macromolecules, potentially disrupting their function. Research could explore the synthesis of Schiff base derivatives of p-Aminoethylbenzaldehyde hydrochloride and evaluate their efficacy against various pathogens and cancer cell lines.

Moreover, the combination of the aldehyde and amino groups makes this scaffold suitable for the development of fluorescent probes for biological imaging. The aldehyde can act as a reactive group for binding to specific biomolecules, while the aromatic core can be modified to tune the fluorescence properties.

| Potential Application | Rationale | Research Direction |

| Neurological Agents | Presence of a phenethylamine scaffold | Synthesis and screening of derivatives for activity on CNS targets |

| Antimicrobial/Anticancer Agents | Reactivity of the benzaldehyde group | Development of Schiff base derivatives and evaluation of their cytotoxicity |

| Fluorescent Probes | Combination of reactive and fluorescent moieties | Design and synthesis of fluorogenic derivatives for bioimaging |

Advanced Material Development Based on p-Aminoethylbenzaldehyde Hydrochloride Scaffolds

The bifunctional nature of p-Aminoethylbenzaldehyde hydrochloride, possessing both an aldehyde and an amino group, makes it an attractive building block for the synthesis of novel polymers and functional materials.

The aldehyde and amino groups can readily undergo polycondensation reactions to form a variety of polymers, such as polyimines (Schiff base polymers) and polyamides (after oxidation of the aldehyde to a carboxylic acid). These polymers could exhibit interesting properties, such as thermal stability, conductivity, and chemosensory capabilities. Future research could focus on controlling the polymerization process to obtain materials with well-defined structures and properties.

The p-Aminoethylbenzaldehyde hydrochloride scaffold can also be incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The aldehyde and amino groups can serve as coordinating sites for metal ions or as reactive handles for the formation of extended porous networks. Such materials could find applications in gas storage, catalysis, and sensing.

Furthermore, the molecule can be used to functionalize the surface of other materials, such as nanoparticles and graphene oxide. The amino group can be used for covalent attachment, while the aldehyde group can be used for further chemical modifications, leading to the development of hybrid materials with tailored properties.

| Material Type | Synthetic Approach | Potential Applications |

| Polymers (Polyimines, Polyamides) | Polycondensation reactions | Conductive materials, sensors, thermally stable plastics |

| Porous Frameworks (MOFs, COFs) | Solvothermal synthesis | Gas storage, catalysis, separation |

| Hybrid Materials | Surface functionalization | Drug delivery, bio-sensing, advanced composites |

Sustainable and Green Chemistry Approaches in p-Aminoethylbenzaldehyde Hydrochloride Production

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on p-Aminoethylbenzaldehyde hydrochloride should prioritize the development of environmentally benign and sustainable production methods.

A key focus will be the use of renewable starting materials . For instance, lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds that could potentially be converted into substituted benzaldehydes. Research into biocatalytic and chemocatalytic methods for the valorization of lignin could provide a sustainable route to precursors for p-Aminoethylbenzaldehyde hydrochloride.

The replacement of hazardous reagents and solvents is another crucial aspect. The development of catalytic oxidation methods using green oxidants like hydrogen peroxide or even molecular oxygen would be a significant improvement over traditional stoichiometric oxidants. Similarly, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be explored to minimize the environmental impact of the synthesis.

Biocatalysis , using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes could potentially be used for the formylation or amination steps in the synthesis of p-Aminoethylbenzaldehyde hydrochloride, operating under mild conditions and reducing the formation of byproducts.

| Green Chemistry Principle | Application in Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Lignin valorization | Reduced reliance on fossil fuels, circular economy |

| Use of Greener Reagents/Solvents | Catalytic oxidation with H₂O₂, use of water as a solvent | Minimized waste, improved safety |

| Biocatalysis | Enzymatic formylation or amination | High selectivity, mild reaction conditions, reduced environmental footprint |

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing p-aminoethylbenzaldehyde HCl, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Protocol : A modified procedure from related benzaldehyde derivatives (e.g., 4-(4-bromobenzyloxy)-benzaldehyde) can be adapted. For example, refluxing 4-hydroxybenzaldehyde with 2-aminoethyl chloride hydrochloride in acetone or ethanol, using K₂CO₃ as a base, followed by HCl neutralization .

- Critical Parameters :

- Reaction Time : Monitor via TLC; extended reflux may degrade the product.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Yield Optimization : Conduct factorial design experiments to test variables like temperature (60–100°C), molar ratios (1:1 to 1:1.2), and catalyst presence (e.g., KI).

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- Titration : Use potentiometric titration (e.g., with NaOH) to quantify free HCl content and confirm stoichiometry .

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks to reference standards (e.g., δ 9.8 ppm for aldehyde proton, δ 3.2 ppm for aminoethyl protons).

- FT-IR : Confirm N–H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 184.1) and fragmentation patterns.

- Purity Assessment :

- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm.

- Melting Point : Compare to literature values (e.g., ~210°C dec.).

Advanced Research Questions

Q. 2.1. How does the hydrochloride salt form impact the compound’s stability and reactivity in aqueous vs. organic solvents?

Methodological Answer:

- Stability Studies :

- pH-Dependent Degradation : Incubate in buffers (pH 2–10) at 25°C/40°C; monitor via HPLC for hydrolysis or oxidation products.

- Solubility : Determine solubility in water, ethanol, and DMSO using gravimetric or UV-spectrophotometric methods (e.g., saturation shake-flask) .

- Reactivity :

- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol; track kinetics via UV-Vis (λ_max ~400 nm for imine formation).

- Salt vs. Free Base : Compare reaction rates in nucleophilic substitutions (e.g., with benzyl bromide).